molecular formula C19H40O B101355 10-Nonadecanol CAS No. 16840-84-9

10-Nonadecanol

Cat. No.: B101355
CAS No.: 16840-84-9
M. Wt: 284.5 g/mol
InChI Key: ACMBVSPXQQUNOF-UHFFFAOYSA-N
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Description

10-Nonadecanol, also known as nonadecan-10-ol, is a secondary fatty alcohol with the molecular formula C₁₉H₄₀O. It is characterized by a long hydrocarbon chain with a hydroxyl group attached to the tenth carbon atom. This compound is part of the family of long-chain fatty alcohols, which are known for their various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Nonadecanol can be synthesized through several methods. One common approach involves the reduction of nonadecanoic acid or its derivatives. The reduction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under controlled conditions. Another method involves the hydrogenation of nonadecanal using a suitable catalyst like palladium on carbon (Pd/C).

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of nonadecanoic acid or its esters. This process typically involves the use of high-pressure hydrogen gas and a metal catalyst such as nickel or palladium. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting material to the desired alcohol.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form nonadecanoic acid. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to nonadecane by using strong reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom, forming nonadecyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine.

Major Products Formed:

    Oxidation: Nonadecanoic acid.

    Reduction: Nonadecane.

    Substitution: Nonadecyl chloride.

Scientific Research Applications

10-Nonadecanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its long hydrocarbon chain makes it a valuable component in the study of surfactants and emulsifiers.

    Biology: The compound is used in the study of lipid metabolism and the role of long-chain fatty alcohols in biological systems.

    Medicine: Research has explored its potential use in drug delivery systems due to its ability to interact with lipid membranes.

    Industry: this compound is used in the production of cosmetics, lubricants, and plasticizers. Its emollient properties make it a common ingredient in skincare products.

Mechanism of Action

The mechanism of action of 10-Nonadecanol involves its interaction with lipid membranes. The hydroxyl group allows it to form hydrogen bonds with other molecules, while the long hydrocarbon chain provides hydrophobic interactions. This dual nature enables it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery systems, this compound can enhance the solubility and stability of hydrophobic drugs, facilitating their transport across biological membranes.

Comparison with Similar Compounds

    1-Nonadecanol: A primary fatty alcohol with the hydroxyl group attached to the first carbon atom.

    10-Octadecanol: A secondary fatty alcohol with one less carbon in the hydrocarbon chain.

    10-Eicosanol: A secondary fatty alcohol with one more carbon in the hydrocarbon chain.

Comparison: 10-Nonadecanol is unique due to the position of its hydroxyl group on the tenth carbon atom, which imparts distinct physical and chemical properties compared to primary alcohols like 1-Nonadecanol. The length of the hydrocarbon chain also influences its melting point, solubility, and interaction with lipid membranes, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

nonadecan-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O/c1-3-5-7-9-11-13-15-17-19(20)18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMBVSPXQQUNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168562
Record name Nonadecan-10-ol
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Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16840-84-9
Record name 10-Nonadecanol
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Record name Nonadecan-10-ol
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Record name 10-Nonadecanol
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Record name Nonadecan-10-ol
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Record name Nonadecan-10-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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